sdsB protein - 147603-53-0

sdsB protein

Catalog Number: EVT-1518263
CAS Number: 147603-53-0
Molecular Formula: C5F4O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The sdsB protein is classified as a bacterial protein, specifically associated with Escherichia coli. It is part of the broader category of proteins involved in translational regulation, which includes various factors that influence the efficiency and accuracy of protein synthesis. The study of sdsB contributes to our understanding of prokaryotic gene expression and its implications in various biological processes.

Synthesis Analysis

Methods and Technical Details

Synthesis of the sdsB protein can be achieved through several methods, including:

  • In Vitro Translation Systems: Utilizing cell-free systems, such as those derived from wheat germ or Escherichia coli, allows for rapid production of recombinant proteins. These systems can yield high concentrations of proteins (over 1 mg/ml) within a short time frame (approximately two hours) by optimizing conditions such as magnesium concentration .
  • Ribosome Profiling: This technique provides insights into translation dynamics by analyzing ribosome occupancy along mRNA transcripts. It allows researchers to quantify translation initiation rates and codon translation rates, which are essential for understanding the synthesis rates of proteins like sdsB .
  • Mass Spectrometry: Applied to proteomic studies, mass spectrometry enables the identification and quantification of newly synthesized proteins. Techniques such as pulsed stable isotope labeling by amino acid in cell culture (pSILAC) can be used to track the incorporation of labeled amino acids into the sdsB protein during synthesis .
Molecular Structure Analysis

Structure and Data

Data regarding the molecular weight, isoelectric point, and other physicochemical properties are essential for understanding how sdsB interacts with other cellular components during protein synthesis. These properties can be inferred from sequence analysis and comparative studies with homologous proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving the sdsB protein relate to its role in translation initiation and elongation. The binding interactions between sdsB and ribosomes or messenger RNA are critical for facilitating the assembly of the translation machinery.

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or fluorescence resonance energy transfer can be employed to measure the interaction strengths between sdsB and its binding partners.
  • Enzymatic Activity: Investigating any enzymatic functions associated with sdsB may involve assessing its role in catalyzing specific reactions during translation or post-translational modifications.
Mechanism of Action

Process and Data

The mechanism by which sdsB influences protein synthesis involves several key processes:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the sdsB protein include:

  • Molecular Weight: Typically around 30 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within a neutral pH range.
  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.

Chemical properties include its stability under various pH conditions and temperature ranges, which are critical for experimental applications involving protein purification and characterization.

Applications

Scientific Uses

The sdsB protein has several applications in scientific research:

  • Protein Synthesis Studies: Understanding how sdsB regulates translation can provide insights into broader mechanisms governing gene expression across different organisms.
  • Biotechnology Applications: The ability to manipulate sdsB expression allows researchers to engineer bacterial strains for enhanced production of desired proteins, which is valuable in pharmaceutical production.
  • Synthetic Biology: By studying sdsB's role in translational control, scientists can design synthetic circuits that utilize this knowledge to create novel biological functions within engineered organisms.
Introduction to sdsB Protein

The sdsB protein is a bacterial single-stranded DNA-binding protein (SSB) critical for maintaining genome integrity during essential processes like DNA replication, repair, and recombination. It stabilizes transient single-stranded DNA (ssDNA) intermediates, preventing nuclease degradation or inappropriate recombination. Unlike eukaryotic SSBs (e.g., RPA), sdsB belongs to a class of SSBs prevalent in Enterobacteriaceae, characterized by distinct oligomeric states and DNA-binding modes. Its function intersects with genome stability, stress response, and phage defense mechanisms, making it a key molecular player in bacterial DNA metabolism [1] [3].

Historical Discovery and Nomenclature of sdsB

The identification of sdsB emerged from studies of Escherichia coli DNA repair pathways. Initially, SSB research focused on the well-characterized E. coli SSB (a homotetramer with OB-fold domains), but genetic screens revealed additional SSB-like factors. The sdsB gene (initially termed yciD) was identified through its overexpression suppressing defects in ssb-1 mutant strains. This functional complementation linked it to ssDNA protection and established it as an auxiliary SSB [1] [3].

Nomenclature reflects its discovery context:

  • "sdsB" denotes "suppressor of dnaC suppressor," highlighting its role in rescuing replication defects tied to the dnaC gene.
  • It is also annotated as "YciD" in early genomic databases and "Ssb2" in functional studies to distinguish it from the primary SSB.Biochemical characterization confirmed its ssDNA-binding activity and distinct quaternary structure compared to the canonical SSB [3].

Taxonomic Distribution and Evolutionary Conservation

sdsB exhibits a narrow but evolutionarily significant distribution:

  • Table 1: Taxonomic Distribution of sdsB Homologs

    Taxonomic GroupPresenceKey Features
    EnterobacteriaceaeUniversalHigh sequence conservation (e.g., E. coli, Salmonella)
    Other γ-ProteobacteriaLimitedDivergent sequences; functional analogs present
    Bacteriophages (e.g., Enc34)ModerateHorizontally acquired; role in phage replication
    Archaea/EukaryaAbsentUtilize distinct SSBs (e.g., RPA, Pot1)
  • Phylogenetic Origin: sdsB belongs to the RecT/Redβ superfamily of SSBs, which originated in bacteriophages and were horizontally transferred to bacterial genomes. This is evidenced by its sporadic presence in Enterobacteria and absence in early-branching bacteria [3] [8].

  • Functional Conservation: Despite sequence divergence, sdsB homologs share core ssDNA-binding activity. Phage-encoded versions (e.g., Enterobacter phage Enc34 ORF6) structurally resemble sdsB and exploit similar DNA-protection mechanisms during infection [7] [9].
  • Evolutionary Drivers: Conservation is tied to genomic instability hotspots (e.g., replication forks, repair sites). sdsB’s role in counteracting DNA damage under stress conditions likely favored its retention in Enterobacteria [1] [8].

Structural Classification Within Protein Families

sdsB adopts a conserved OB-fold (oligonucleotide/oligosaccharide-binding fold) domain, classifying it within the broader SSB structural superfamily. However, its quaternary organization and auxiliary motifs differ from canonical bacterial SSBs:

  • Table 2: Structural Features of sdsB vs. Canonical SSBs
    FeaturesdsBClassical Bacterial SSB (e.g., EcSSB)
    Core DomainOB-fold variantOB-fold
    Quaternary StructureMonomer/dimerStable homotetramer
    DNA-Binding MechanismAromatic stacks + electrostatic interactionsMultiple OB-folds cooperatively bind ssDNA
    C-Terminal TailShort, unstructuredLong, acidic tail for partner recruitment
    SCOP/CATH ClassificationSSB-like fold (e.g., 1.1.1)All-β class; OB-fold superfamily

Key Structural Insights:

  • OB-Fold Adaptation:The sdsB OB-fold comprises a 5-stranded β-barrel with loops forming the ssDNA-binding cleft. Unlike multi-OB SSBs (e.g., RPA), sdsB typically uses a single OB-fold with a footprint of ~5 nucleotides. Critical aromatic residues (e.g., Phe, Tyr) stack with ssDNA bases, while positively charged residues (Arg, Lys) stabilize the phosphate backbone [1] [7].

  • Quaternary Plasticity:sdsB functions as a monomer or transient dimer, contrasting with tetrameric EcSSB. This reduces ssDNA-binding cooperativity but allows rapid response to transient ssDNA exposures. The dimer interface involves β-sheet augmentation between OB-fold domains [7].

  • Mechanistic Divergence:Structural studies of phage Enc34 ORF6 (a sdsB homolog) reveal that ssDNA binds in a groove between β2 and β3 strands, stabilized by hydrogen bonds and π-stacking. The C-terminus, though short, modulates DNA affinity; its truncation reduces specificity, permitting dsDNA binding [7] [9].

  • Classification Context:In SCOP/CATH, sdsB falls under the SSB-like fold (e.g., SCOP fold 1.1.1) within the all-β class. It shares this fold with phage SSBs (e.g., T7 gp2.5) but diverges from eukaryotic SSBs (e.g., RPA’s multiple OB-folds) or telomeric SSBs (e.g., Pot1’s sequence-specific OB-fold) [6] [10].

Properties

CAS Number

147603-53-0

Product Name

sdsB protein

Molecular Formula

C5F4O

Synonyms

sdsB protein

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